molecular formula C13H9Cl4NO4 B434444 isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 175658-35-2

isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B434444
CAS No.: 175658-35-2
M. Wt: 385g/mol
InChI Key: XCWYFNCGHDMJFM-UHFFFAOYSA-N
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Description

isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a synthetic organic compound characterized by its unique structure, which includes a tetrachlorinated isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with an appropriate amine, followed by esterification with isopropanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tetrachlorinated isoindoline moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines are commonly used under mild heating conditions.

    Hydrolysis: Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted isoindoline derivatives.

    Hydrolysis: 4,5,6,7-tetrachloro-1,3-dioxoisoindoline-2-acetic acid and isopropanol.

    Reduction: Corresponding alcohol derivatives.

Mechanism of Action

The mechanism of action of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrachlorinated isoindoline moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific combination of a tetrachlorinated isoindoline moiety and an isopropyl acetate group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

175658-35-2

Molecular Formula

C13H9Cl4NO4

Molecular Weight

385g/mol

IUPAC Name

propan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C13H9Cl4NO4/c1-4(2)22-5(19)3-18-12(20)6-7(13(18)21)9(15)11(17)10(16)8(6)14/h4H,3H2,1-2H3

InChI Key

XCWYFNCGHDMJFM-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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